4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid
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Overview
Description
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoro-1-hydroxyethyl group at the para position. The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with a difluoroethylating agent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the difluoroethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(1R)-2,2-difluoro-1-oxoethyl]benzoic acid.
Reduction: Formation of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid: Similar structure but with an additional fluorine atom.
4-hydroxybenzoic acid: Lacks the difluoroethyl group, resulting in different chemical properties.
4-fluorobenzoic acid: Contains a single fluorine atom, leading to different reactivity and applications.
Uniqueness
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The difluoroethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H8F2O3 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m1/s1 |
InChI Key |
BINDKUNWJAPUSV-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)C(=O)O |
Origin of Product |
United States |
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